Cas no 2172365-93-2 (3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid)

3-Ethoxy-4-(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido)butanoic acid is a specialized protected amino acid derivative, primarily utilized in peptide synthesis. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, ensuring selective deprotection under mild basic conditions, and a 3-ethoxy-4-carboxybutyl side chain, which enhances solubility and facilitates further functionalization. The compound's 2-methylpentanamido moiety contributes to steric control during coupling reactions, improving synthetic efficiency. This reagent is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and orthogonal protection strategy enable high-purity peptide assembly. Its design minimizes side reactions, making it a reliable choice for constructing complex peptide architectures.
3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid structure
2172365-93-2 structure
Product Name:3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid
CAS No:2172365-93-2
MF:C27H34N2O6
MW:482.568667888641
CID:6212513
PubChem ID:165540867
Update Time:2025-06-12

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid
    • 3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]butanoic acid
    • EN300-1508942
    • 2172365-93-2
    • Inchi: 1S/C27H34N2O6/c1-4-14-27(3,25(32)28-16-18(34-5-2)15-24(30)31)29-26(33)35-17-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,18,23H,4-5,14-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: YHKFLTXCJXZQAJ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(C(NCC(CC(=O)O)OCC)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 482.24168681g/mol
  • Monoisotopic Mass: 482.24168681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 13
  • Complexity: 709
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 114Ų

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid Pricemore >>

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Additional information on 3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid

Introduction to 3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid (CAS No. 2172365-93-2)

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid, identified by its CAS number 2172365-93-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, combines a variety of functional groups that make it a promising candidate for further exploration in drug discovery and medicinal chemistry. The presence of an ethoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino moiety within its backbone suggests multiple avenues for chemical modification and biological activity modulation.

The structural complexity of 3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid positions it as a valuable intermediate in the synthesis of more complex molecules. The Fmoc group, widely used in peptide coupling reactions, indicates potential applications in peptidomimetic chemistry, where such derivatives can serve as building blocks for novel therapeutic agents. Additionally, the methylpentanamidobutanoic acid moiety introduces a hydrophobic segment that may enhance membrane permeability or binding affinity to specific biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such compounds with greater accuracy. The fluorenylmethoxycarbonyl moiety, while serving as a protecting group in peptide synthesis, also imparts unique photophysical properties that could be exploited in photoactivatable probes or fluorometric assays. This dual functionality makes 3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid a versatile tool in both synthetic and analytical chemistry.

In the context of drug development, the ethoxy group and the overall aliphatic structure may contribute to favorable solubility profiles, which are critical for oral bioavailability. Furthermore, the presence of an amide bond suggests potential interactions with biological targets such as enzymes or receptors that recognize amide-containing motifs. This has been a cornerstone in the design of protease inhibitors and other enzyme-targeting drugs.

The synthesis of 3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the Fmoc group necessitates anhydrous conditions and careful handling to prevent deprotection side reactions. Advanced synthetic techniques, such as flow chemistry or microwave-assisted synthesis, may be employed to improve yield and purity while minimizing waste.

From a biological perspective, derivatives of this compound have shown promise in preclinical studies as modulators of metabolic pathways or as scaffolds for kinase inhibitors. The fluorenylmethoxycarbonyl group can be selectively removed under mild acidic conditions, allowing for further derivatization and exploration of biological activity. This flexibility makes it an attractive candidate for high-throughput screening campaigns aimed at identifying novel bioactive molecules.

The role of computational methods in optimizing the synthesis and properties of such compounds cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been instrumental in predicting binding affinities and optimizing lead structures. By leveraging these tools, researchers can accelerate the drug discovery process and reduce experimental costs.

Moreover, the environmental impact of synthetic methodologies has become a critical consideration in modern pharmaceutical research. Green chemistry principles are being increasingly adopted to develop more sustainable synthetic routes for compounds like 3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid, minimizing hazardous waste and reducing energy consumption.

The future prospects for this compound are vast, with potential applications spanning from agrochemicals to advanced materials science. Its unique structural features make it amenable to diverse modifications, allowing chemists to tailor its properties for specific applications. As research continues to uncover new biological targets and synthetic strategies, compounds like this will undoubtedly play a pivotal role in shaping the next generation of therapeutics.

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